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Compound of Interest

Compound Name: Propiophenone

L  Get Quote

Cat. No.: B1677668

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
propiophenone, a common organic compound often used as a synthetic intermediate and in
various research applications. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for propiophenone are summarized in the tables below for
easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.22 Triplet (t) 3H -CHs
2.98 Quartet (q) 2H -CHa2-
7.45-7.95 Multiplet (m) 5H Aromatic Protons
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Solvent: CDCIs Reference: Tetramethylsilane (TMS)

13C NMR Spectral Data[1]

Chemical Shift (d) ppm Assignment

8.5 -CHs

31.8 -CH2-

128.1, 128.7 C-3,C-5' & C-2, C-6'
133.1 c-4'

137.0 C-1

200.8 C=0

Solvent: CDCIs Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~2980, ~2940 Medium Aliphatic C-H Stretch

~1685 Strong C=0 (Carbonyl) Stretch
~1600, ~1450 Medium-Strong Aromatic C=C Bending
~1220 Strong C-C(=0)-C Stretch and Bend
750, ~690 Strong C-H Out-of-plane Bending

(Monosubstituted Benzene)

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment

134 14.5 [M]* (Molecular lon)

105 100.0 [CeHsCO]* (Base Peak)[2][3]
[4]1(5]

77 42.7 [CeHs]*[2]

51 12.9 [CaH3]*[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of propiophenone in 0.5-0.7 mL of
deuterated chloroform (CDCls) within a standard 5 mm NMR tube.[1] Add a small amount of
tetramethylsilane (TMS) to serve as an internal standard (6 0.00 ppm).[1]

'H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a
frequency of 300 MHz or higher.[1] Use a 30-45° pulse width, a relaxation delay of 1-2
seconds, and accumulate 16-64 scans for a good signal-to-noise ratio.[1]

13C NMR Acquisition: Obtain the carbon NMR spectrum using the same instrument. A
broader spectral width will be necessary. Due to the lower natural abundance of 13C and its
smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method): As propiophenone is a liquid at room temperature,
the neat liquid film method is suitable. Place a small drop of propiophenone between two
salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record
the spectrum over the mid-IR range (typically 4000-400 cm~1). Acquire a background
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spectrum of the clean salt plates prior to running the sample to subtract any atmospheric or
plate-related absorptions.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of propiophenone in a volatile solvent (e.qg.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

« lonization: Utilize Electron lonization (El) at 70 eV for GC-MS, which is a common method
for volatile compounds like propiophenone and provides characteristic fragmentation
patterns.[3] For LC-MS, Electrospray lonization (ESI) would be appropriate.

e Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions
based on their mass-to-charge ratio (m/z).

o Detection: The detector records the abundance of each ion, generating a mass spectrum
that shows the relative intensity of the molecular ion and various fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide, as well as a general workflow for spectroscopic

analysis.
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Spectroscopy-Structure Correlation for Propiophenone.
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Sample Preparation
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General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Propiophenone(93-55-0) MS spectrum [chemicalbook.com]

3. massbank.eu [massbank.eu]

4. chegg.com [chegg.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1677668?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677668?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Spectroscopic_Analysis_of_Propiophenone_and_Its_Hydroxy_Isomers.pdf
https://www.chemicalbook.com/SpectrumEN_93-55-0_ms.htm
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP004792
https://www.chegg.com/homework-help/questions-and-answers/base-peak-mass-spectrum-propiophenone-phc-o-ch2ch3-m-z-105-draw-structure-fragmention-sele-q91926514
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 5. Solved The base peak in the mass spectrum of propiophenone | Chegg.com [chegg.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Propiophenone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677668#spectroscopic-data-of-propiophenone-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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